![molecular formula C14H20ClNO3 B1464028 2-chloro-N-({3-[(2-ethoxyethoxy)methyl]phenyl}methyl)acetamide CAS No. 1306605-63-9](/img/structure/B1464028.png)

2-chloro-N-({3-[(2-ethoxyethoxy)methyl]phenyl}methyl)acetamide

Descripción general

Descripción

“2-chloro-N-({3-[(2-ethoxyethoxy)methyl]phenyl}methyl)acetamide” is a chemical compound with the molecular formula C14H20ClNO3 . It is also known as Acetochlor .

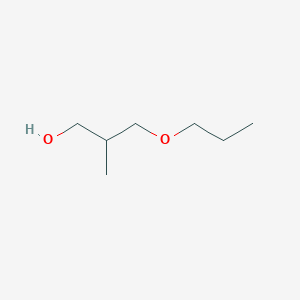

Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Aplicaciones Científicas De Investigación

Herbicide Metabolism and Environmental Fate

Research has extensively studied the metabolism and environmental fate of chloroacetamide herbicides, which share structural similarities with the compound . These studies are crucial for understanding how these chemicals break down in the environment and in biological systems, as well as their potential impacts on human health and ecosystems.

- Comparative Metabolism in Liver Microsomes : A study by Coleman, Linderman, Hodgson, and Rose (2000) on the comparative metabolism of chloroacetamide herbicides (e.g., acetochlor, alachlor) and their metabolites in human and rat liver microsomes highlights the complex metabolic pathways involved. The research suggests differences in metabolic rates and pathways between species, indicating the importance of understanding these processes for risk assessment and regulatory purposes. This study provides a foundation for further research on related compounds, including "2-chloro-N-({3-[(2-ethoxyethoxy)methyl]phenyl}methyl)acetamide" (Coleman et al., 2000).

Chemical Synthesis and Characterization

- Synthesis and Characterization : The synthesis and characterization of related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide by Zhong-cheng and Wan-yin (2002), offer insights into chemical reactions and modifications that could be applicable to the synthesis of "this compound". Such research contributes to the broader understanding of chemical synthesis techniques and the properties of chloroacetamide derivatives (Zhong-cheng & Wan-yin, 2002).

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Related compounds, such as 2° and 3° benzylic halides, typically react via an sn1 pathway, via the resonance stabilised carbocation . This could provide some insight into the possible interactions of 2-chloro-N-({3-[(2-ethoxyethoxy)methyl]phenyl}methyl)acetamide with its targets.

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Propiedades

IUPAC Name |

2-chloro-N-[[3-(2-ethoxyethoxymethyl)phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO3/c1-2-18-6-7-19-11-13-5-3-4-12(8-13)10-16-14(17)9-15/h3-5,8H,2,6-7,9-11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXQLDQWIDRPGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCC1=CC=CC(=C1)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

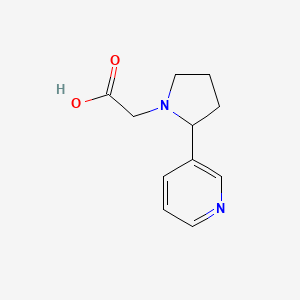

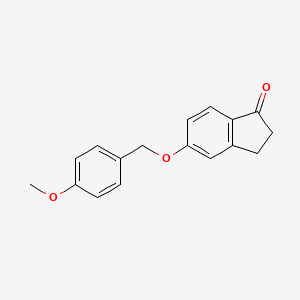

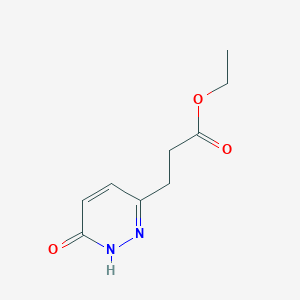

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Cyclopentylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463949.png)

![2-{1-[(2-Methylpropyl)carbamoyl]piperidin-3-yl}acetic acid](/img/structure/B1463961.png)